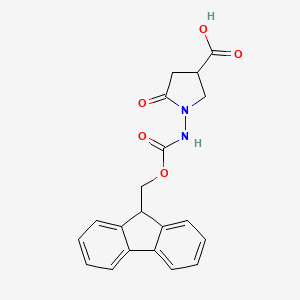

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxopyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-oxopyrrolidine-3-carboxylic acid, also known as Fmoc-L-Proline or Fmoc-Pro-OH, is a chemical compound that is widely used in scientific research for its unique properties. This compound is a derivative of proline, an amino acid that is essential for protein synthesis in living organisms. Fmoc-L-Proline is a white powder that is soluble in organic solvents and is commonly used in the synthesis of peptides and proteins.

Scientific Research Applications

Protecting Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively utilized to protect hydroxy-groups during chemical syntheses, compatible with various acid- and base-labile protecting groups. It is specifically removed by the action of triethylamine, showcasing its utility in the synthesis of complex molecules such as octathymidylic acid fragments (Gioeli & Chattopadhyaya, 1982).

Molecular Structure and Bonding

9-Oxo-9H-fluorene-1-carboxylic acid demonstrates significant molecular structural characteristics, adopting a planar conformation with internal hydrogen bonding, indicative of its potential for forming stable molecular complexes (Coté, Lalancette, & Thompson, 1996).

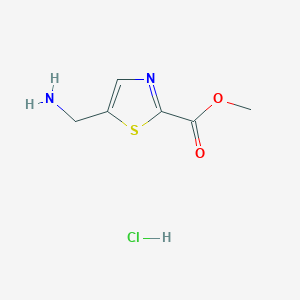

Synthesis of Thiazole Carboxylic Acid

A method for preparing 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid demonstrates the compound's versatility in synthesizing heterocyclic compounds, serving as a building block for various chemical syntheses (Le & Goodnow, 2004).

Polyamide Materials

The synthesis of new diphenylfluorene-based aromatic polyamides showcases the application of fluorenyl derivatives in creating materials with high thermal stability and solubility, indicative of their potential use in high-performance polymers (Hsiao, Yang, & Lin, 1999).

Photocatalysis

3-Amino-fluorene-2,4-dicarbonitriles are utilized as photocatalysts for the decarboxylative arylation of α-amino acids, showcasing the fluorenyl derivatives' role in facilitating light-driven chemical reactions, essential for synthesizing benzylic amines and ethers (Chen, Lu, & Wang, 2019).

Antibacterial Agents

Fluorenyl derivatives have been explored for their potential in developing new antibacterial agents, indicating their broad applicability in pharmaceutical research and development (Egawa et al., 1984).

Solid Phase Peptide Synthesis

The Fmoc amino acid strategy is pivotal in solid phase peptide synthesis, enabling the synthesis of biologically active peptides and proteins, underscoring the essential role of fluorenyl derivatives in modern peptide synthesis techniques (Fields & Noble, 2009).

properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5/c23-18-9-12(19(24)25)10-22(18)21-20(26)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFFMMIABXEVJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2592502.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2592504.png)

![1,2-Bis[bis(chloromethyl)phosphoryloxy]ethane](/img/structure/B2592505.png)

![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592515.png)